Isoprothiolane Isoprothiolane Isoprothiolane is a malonate ester that is diisopropyl malonate in which the two methylene hydrogens at position 2 are replaced by a 1,3-dithiolan-2-ylidene group. An insecticide and fungicide used to control a range of diseases including Pyricularia oryzae, Helminthosporium sigmoideum and Fusarium nivale. It has a role as an insecticide, an environmental contaminant, a phospholipid biosynthesis inhibitor and an antifungal agrochemical. It is a malonate ester, a member of dithiolanes and an isopropyl ester. It is functionally related to a malonic acid. It derives from a hydride of a 1,3-dithiolane.
Brand Name: Vulcanchem
CAS No.: 50512-35-1
VCID: VC21146717
InChI: InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3
SMILES: CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C
Molecular Formula: C12H18O4S2
Molecular Weight: 290.4 g/mol

Isoprothiolane

CAS No.: 50512-35-1

Cat. No.: VC21146717

Molecular Formula: C12H18O4S2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Isoprothiolane - 50512-35-1

Specification

Description Isoprothiolane is a malonate ester that is diisopropyl malonate in which the two methylene hydrogens at position 2 are replaced by a 1,3-dithiolan-2-ylidene group. An insecticide and fungicide used to control a range of diseases including Pyricularia oryzae, Helminthosporium sigmoideum and Fusarium nivale. It has a role as an insecticide, an environmental contaminant, a phospholipid biosynthesis inhibitor and an antifungal agrochemical. It is a malonate ester, a member of dithiolanes and an isopropyl ester. It is functionally related to a malonic acid. It derives from a hydride of a 1,3-dithiolane.
CAS No. 50512-35-1
Molecular Formula C12H18O4S2
Molecular Weight 290.4 g/mol
IUPAC Name dipropan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate
Standard InChI InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3
Standard InChI Key UFHLMYOGRXOCSL-UHFFFAOYSA-N
SMILES CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C
Canonical SMILES CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C
Melting Point 50 - 54.5 °C

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